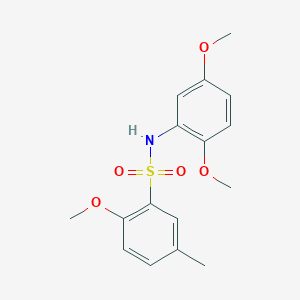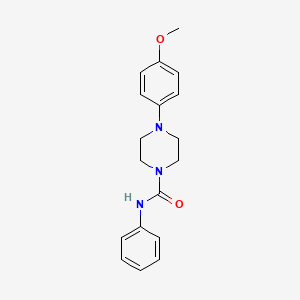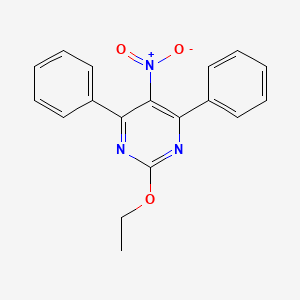
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It is a potent psychedelic drug that has been used in scientific research for its psychoactive effects.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is not fully understood. It is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It has been shown to increase the release of serotonin and other neurotransmitters, leading to changes in brain activity and altered states of consciousness.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide produces a range of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to nausea and vomiting. In the brain, it produces changes in neural activity, particularly in the visual and auditory processing regions.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages and limitations for lab experiments. Its potent psychoactive effects make it a useful tool for studying the neural mechanisms underlying the psychedelic experience. However, its low yield and complex synthesis process make it difficult to obtain in large quantities, limiting its use in large-scale studies. Additionally, its potent effects can be difficult to control, making it challenging to use in a controlled experimental setting.
Future Directions
There are several future directions for N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide research. One area of interest is exploring its potential therapeutic applications in treating mental health disorders, such as depression and anxiety. Additionally, further studies are needed to understand the neural mechanisms underlying its psychoactive effects and to develop more effective and efficient synthesis methods. Finally, there is a need for more research to explore the safety and potential risks associated with N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide use, particularly in the context of its potential therapeutic applications.
Conclusion:
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a potent psychedelic drug that has been used in scientific research to study its psychoactive effects on the human brain. Its complex synthesis process and potent effects make it challenging to use in large-scale studies. However, its potential therapeutic applications and its ability to provide insight into the neural mechanisms underlying the psychedelic experience make it an important area of research for the future.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with methylamine and sulfuryl chloride. The product is then purified using column chromatography. The yield of the synthesis is typically low, and the process is complex and time-consuming.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been used in scientific research to study its psychoactive effects on the human brain. It is a potent hallucinogen that produces visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. It has been used in studies to understand the neural mechanisms underlying the psychedelic experience and to explore its potential therapeutic applications in treating mental health disorders.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-7-15(22-4)16(9-11)23(18,19)17-13-10-12(20-2)6-8-14(13)21-3/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQNRUIRDNPNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)


![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)


